4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid
Overview
Description
4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a piperazine ring, a boronic acid group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid typically involves multiple steps, starting with the protection of piperazine with a tert-butoxycarbonyl (Boc) group. The subsequent steps involve the introduction of the fluorophenyl group and the boronic acid moiety. Common reagents used in these reactions include tert-butyl chloroformate, fluorobenzene derivatives, and boronic acid derivatives. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions involving the fluorophenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield phenols, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and drug candidates.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The piperazine ring and fluorophenyl group contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)phenylboronic acid: Similar structure but lacks the fluorine atom.
4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenylboronic acid: Similar structure but contains a chlorine atom instead of fluorine
Uniqueness
The presence of the fluorine atom in 4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs .
Biological Activity
4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid is a compound that has garnered attention in medicinal chemistry, particularly for its potential applications in cancer therapy and as a protease inhibitor. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 334.18 g/mol. It features a piperazine ring, which is significant in drug design due to its ability to modulate biological activity through interactions with various receptors and enzymes .
Property | Value |
---|---|
Molecular Formula | C16H23BN2O5 |
Molecular Weight | 334.18 g/mol |
CAS Number | 1150114-76-3 |
Number of Heavy Atoms | 24 |
Number of Aromatic Heavy Atoms | 6 |
Number of Rotatable Bonds | 6 |
Number of H-bond Acceptors | 5 |
Number of H-bond Donors | 2 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein interactions and enzymatic activities. Notably, it has been shown to interfere with the UNC119-Src signaling pathway, which is crucial in various cancer types. The inhibition of this interaction leads to a reduction in Src autophosphorylation, thereby decreasing kinase activity associated with tumor growth .
Anti-Cancer Activity
Research indicates that compounds similar to this compound exhibit potent anti-cancer properties by targeting Src family kinases. Src kinases are implicated in cancer progression through their roles in cell proliferation and survival. By inhibiting these kinases, the compound may reduce tumor growth and metastasis .
Protease Inhibition
The compound has also been studied for its potential as a protease inhibitor, particularly against HIV protease. This activity is significant for developing antiviral therapies aimed at preventing HIV replication. The mechanism involves binding to the active site of the protease, thereby blocking substrate access and inhibiting enzyme function .
Case Studies
- Inhibition of Src Kinases : A study demonstrated that the compound effectively inhibits Src autophosphorylation at Y419, a critical site for kinase activation. This inhibition was confirmed using fluorescence polarization assays, highlighting its specificity for the UNC119-Src interaction .
- HIV Protease Inhibition : Another research effort focused on the compound's ability to inhibit HIV protease, demonstrating its potential utility in antiviral drug development. The study reported that derivatives of this compound exhibited significant inhibitory effects on viral replication in cell culture models .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the piperazine ring and the fluorophenyl group can enhance biological activity. For instance, variations in substituents on the boronic acid moiety have been linked to increased potency against specific targets .
Properties
IUPAC Name |
[3-fluoro-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BFN2O5/c1-16(2,3)25-15(22)20-8-6-19(7-9-20)14(21)12-5-4-11(17(23)24)10-13(12)18/h4-5,10,23-24H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNQOGVEHGSKDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BFN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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